molecular formula C13H18FNO B3236290 4-(3-Fluoro-benzylamino)-cyclohexanol CAS No. 1366386-62-0

4-(3-Fluoro-benzylamino)-cyclohexanol

Cat. No.: B3236290
CAS No.: 1366386-62-0
M. Wt: 223.29 g/mol
InChI Key: WOEAZJLRZKUAOL-UHFFFAOYSA-N
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Description

4-(3-Fluoro-benzylamino)-cyclohexanol is an organic compound that features a cyclohexanol core substituted with a 3-fluoro-benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-benzylamino)-cyclohexanol typically involves the reaction of cyclohexanol with 3-fluoro-benzylamine under controlled conditions. The process may include:

    Step 1: Protection of the hydroxyl group in cyclohexanol.

    Step 2: Nucleophilic substitution reaction where 3-fluoro-benzylamine is introduced.

    Step 3: Deprotection of the hydroxyl group to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch reactors where the above steps are optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylamino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-(3-Fluoro-benzylamino)-cyclohexanone.

    Reduction: Formation of 4-(3-Fluoro-benzylamino)-cyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-benzylamino)-cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-(3-Fluoro-benzylamino)-cyclohexanol involves its interaction with specific molecular targets. The fluoro-benzylamino group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(3-Fluoro-benzylamino)-cyclohexanone
  • 4-(3-Fluoro-benzylamino)-cyclohexane
  • 3-Fluoro-benzylamine

Uniqueness: 4-(3-Fluoro-benzylamino)-cyclohexanol is unique due to the presence of both a hydroxyl group and a fluoro-benzylamino group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[(3-fluorophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEAZJLRZKUAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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